
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxyl group, a methoxynaphthalene moiety, and a methylheptanone backbone, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxynaphthalene with a suitable aldehyde or ketone, followed by reduction and hydroxylation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the production rate and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxynaphthalene moiety can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed
Applications De Recherche Scientifique
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxynaphthalene groups play crucial roles in binding to these targets, modulating their activity, and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylhexan-2-one
- 3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylpentan-2-one
Uniqueness
3-Hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one stands out due to its specific structural features, such as the length of the heptanone chain and the presence of the methoxynaphthalene moiety. These characteristics confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
56600-83-0 |
|---|---|
Formule moléculaire |
C19H24O3 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
3-hydroxy-4-(6-methoxynaphthalen-2-yl)-3-methylheptan-2-one |
InChI |
InChI=1S/C19H24O3/c1-5-6-18(19(3,21)13(2)20)16-8-7-15-12-17(22-4)10-9-14(15)11-16/h7-12,18,21H,5-6H2,1-4H3 |
Clé InChI |
KNDNEELMEHQHTJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(C)(C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



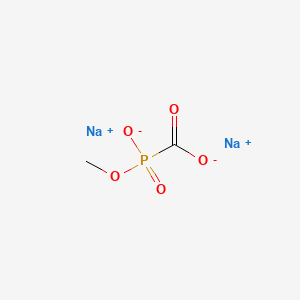
![Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate](/img/structure/B14635161.png)
![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)
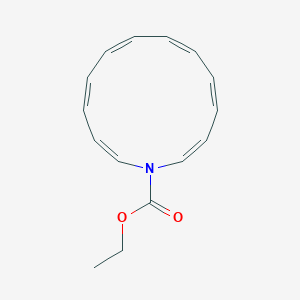
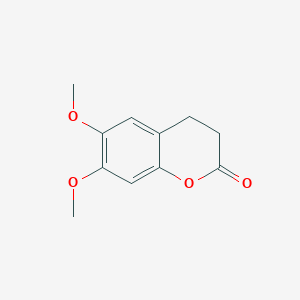

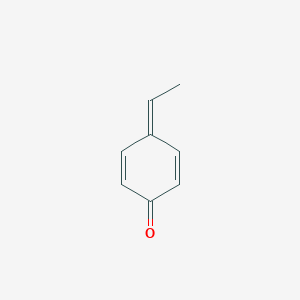

![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14635203.png)

![1H-Pyrrolo[3,2,1-IJ]quinazoline](/img/structure/B14635215.png)
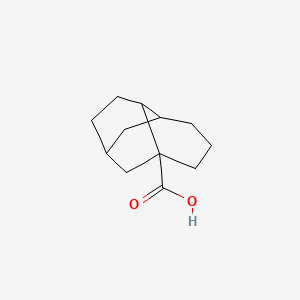
![N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635232.png)
